molecular formula C15H15FN2 B11872239 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11872239
M. Wt: 242.29 g/mol
InChI Key: VNIZSWIJALWKTP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic compound that features a tetrahydroquinoline core with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with a suitable ketone or aldehyde in the presence of a reducing agent. The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and other heterocyclic derivatives .

Scientific Research Applications

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-6-methyl-3,4-dihydroquinolin-4-amine
  • 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
  • 4-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H15FN2

Molecular Weight

242.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C15H15FN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15,18H,9,17H2

InChI Key

VNIZSWIJALWKTP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC1C3=CC=C(C=C3)F)N

Origin of Product

United States

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